

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MRT-83

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Compound of Interest

Compound Name: MRT-83

Cat. No.: B15543520

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Disclaimer: This document synthesizes all publicly available scientific information on the compound **MRT-83**. As of December 2025, detailed quantitative pharmacokinetic data for **MRT-83** from systemic administration studies in animals or humans have not been published in the peer-reviewed literature. The available data focuses primarily on its mechanism of action and in vitro pharmacodynamics.

Executive Summary

MRT-83 is a potent, small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.^{[1][2][3]} Identified as an acylguanidine derivative, **MRT-83** demonstrates high affinity and specificity for Smo, effectively blocking Hh pathway activation in a variety of in vitro and in vivo models.^[1] Its mechanism involves direct interaction with the Smo receptor, preventing its agonist-induced trafficking to the primary cilium, a key step in signal transduction.^{[1][2]} **MRT-83** exhibits nanomolar potency in functional assays, showing greater efficacy than the reference Smo antagonist, cyclopamine.^{[1][2][3]} While its pharmacodynamic profile is well-characterized in preclinical models, comprehensive pharmacokinetic parameters following systemic administration are not currently available in the public domain. This guide provides a detailed overview of the known pharmacodynamics, mechanism of action, and the experimental protocols used to characterize **MRT-83**.

Pharmacodynamics: Mechanism of Action and In Vitro Potency

MRT-83 exerts its pharmacological effect by directly antagonizing the Smoothed receptor, a Class F G-protein-coupled receptor (GPCR). In the canonical Hedgehog signaling pathway, the binding of an Hh ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (Ptc), alleviates the Ptc-mediated inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation of Gli transcription factors and subsequent regulation of target gene expression.

MRT-83 acts as a direct inhibitor of Smo, preventing this activation cascade.^[1] It has been shown to competitively inhibit the binding of fluorescently labeled cyclopamine (Bodipy-cyclopamine) to both human and mouse Smo.^{[1][2]} A key mechanistic insight is that **MRT-83** abrogates the trafficking of Smo to the primary cilium, a process induced by Hh pathway agonists.^[1]

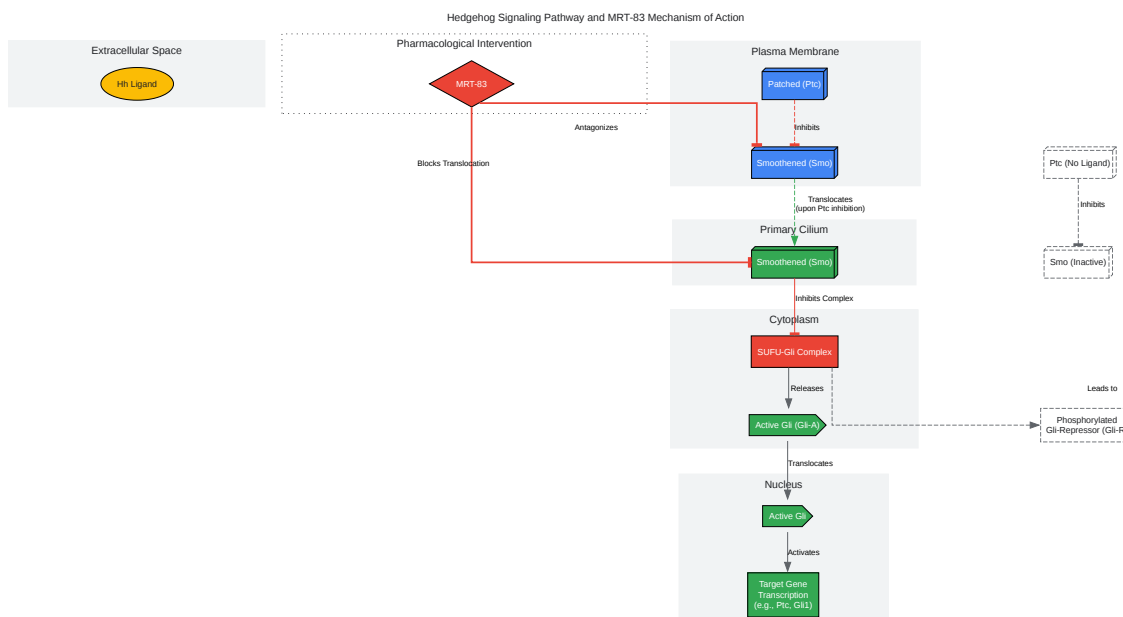
Quantitative In Vitro Potency

The potency of **MRT-83** has been quantified in several cell-based and biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

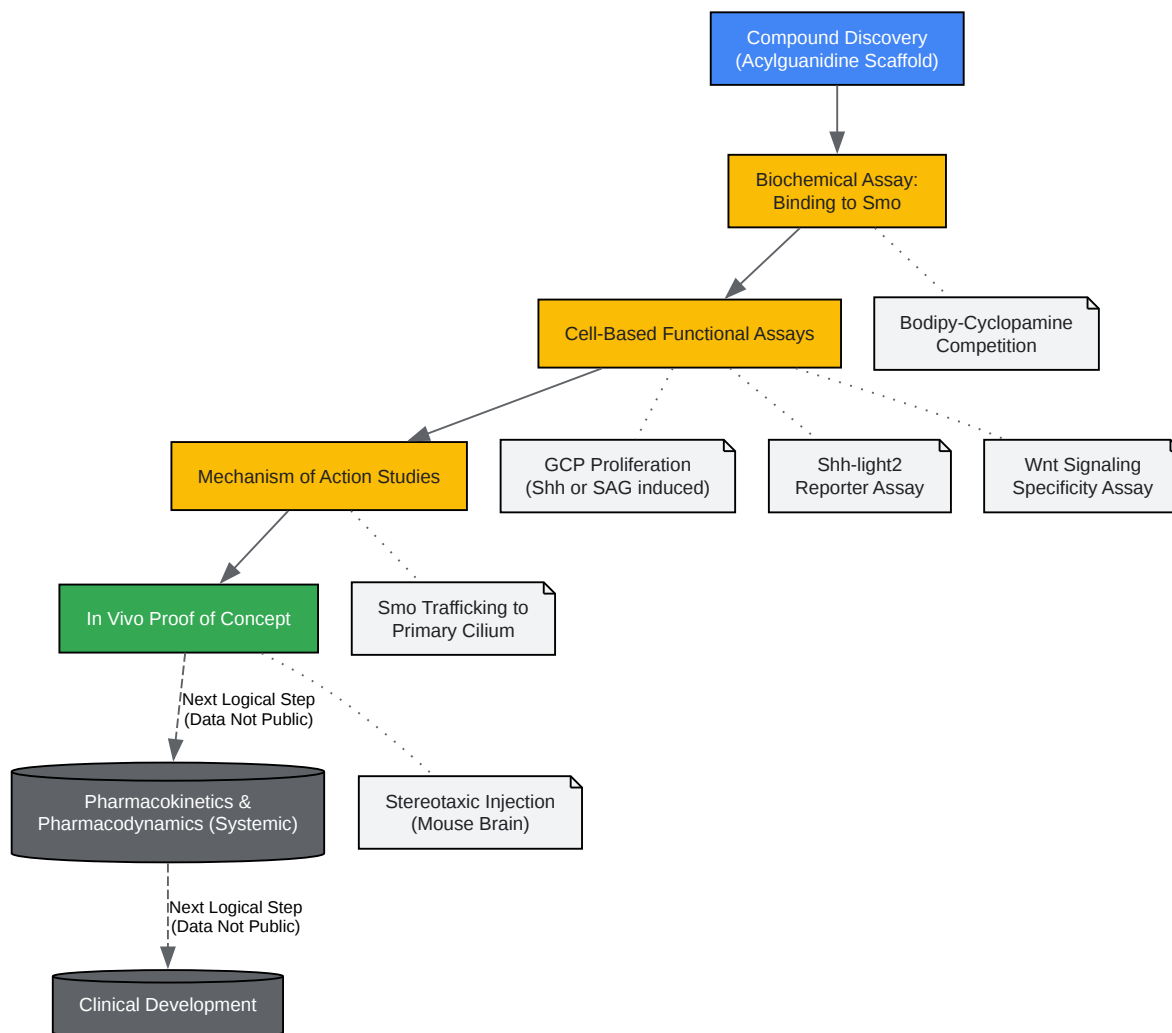
Assay Type	Cell Line / System	Agonist	Measured Endpoint	IC50 (nM)	Reference
Binding Assay	HEK cells expressing human Smo (HEK-hSmo)	Bodipy-cyclopamine	Competitive Binding	4.6	[4]
Binding Assay	Cells expressing mouse Smo	Bodipy-cyclopamine	Competitive Binding	14	[1]
Cell Proliferation	Rat Granule Cell Precursors (GCPs)	ShhN (3 nM)	Proliferation	~3	[1]
Cell Proliferation	Rat Granule Cell Precursors (GCPs)	SAG (0.01 μ M)	Proliferation	~6	[1]
Reporter Gene Assay	Shh-light2 cells (mouse embryonic fibroblasts)	ShhN	Luciferase Activity	Not specified	[5]
Differentiation Assay	C3H10T1/2 cells (mouse embryonic fibroblasts)	Not specified	Alkaline Phosphatase Activity	Not specified	[5]

Signaling Pathway Intervention

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by **MRT-83**.



General Workflow for MRT-83 Characterization

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